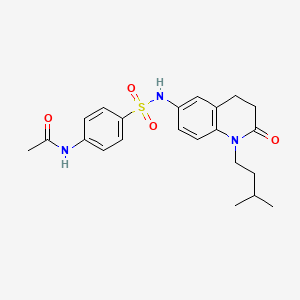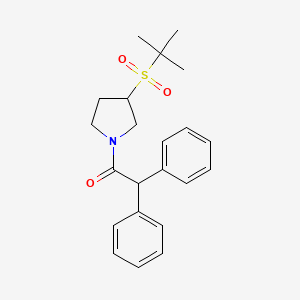
1-(3-(Tert-butylsulfonyl)pyrrolidin-1-yl)-2,2-diphenylethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound 1-(3-(Tert-butylsulfonyl)pyrrolidin-1-yl)-2,2-diphenylethanone is a chemical entity that appears to be related to the class of sulfonyl pyrroles and pyrrolidinones, which are of interest due to their potential applications in organic synthesis and medicinal chemistry. The tert-butylsulfonyl group is a common protecting group in organic synthesis, and its presence in the pyrrolidine ring suggests that this compound could be an intermediate or a product in reactions involving sulfonylation or cyclization.
Synthesis Analysis
The synthesis of related sulfonyl pyrroles has been demonstrated through the oxidative intermolecular sulfonamination of alkynes using tert-butyl nitrite as the oxidant, which allows for the formation of various substituted sulfonyl pyrroles without the need for metal catalysis . Additionally, the synthesis of densely substituted pyrrolidines, which are structurally related to the compound , can be achieved through a [3 + 2] cycloaddition reaction between chiral N-tert-butanesulfinylazadienes and azomethine ylides, with high regio- and diastereoselectivities . These methods could potentially be adapted for the synthesis of 1-(3-(Tert-butylsulfonyl)pyrrolidin-1-yl)-2,2-diphenylethanone.
Molecular Structure Analysis
The molecular structure of sulfonyl pyrroles and pyrrolidinones is characterized by the presence of a pyrrole or pyrrolidine ring, respectively. The tert-butylsulfonyl group is a bulky and electron-withdrawing substituent that can influence the reactivity and stereochemistry of these molecules. Computational methods have been used to study the influence of the N-tert-butanesulfinyl group on the diastereoselectivity of related compounds . These studies could provide insights into the molecular structure and reactivity of 1-(3-(Tert-butylsulfonyl)pyrrolidin-1-yl)-2,2-diphenylethanone.
Chemical Reactions Analysis
The reactivity of sulfonyl pyrroles and pyrrolidinones with electrophiles has been documented. For instance, 3-hydroxy-1H-pyrrole reacts readily with mild electrophiles at the 2-position . Moreover, the rearrangement of threonine and serine-based N-sulfonamides can yield chiral pyrrolidin-3-ones , and a gold-catalyzed intermolecular oxidation of chiral homopropargyl sulfonamides can also lead to enantioenriched pyrrolidin-3-ones . These reactions highlight the potential chemical transformations that 1-(3-(Tert-butylsulfonyl)pyrrolidin-1-yl)-2,2-diphenylethanone could undergo.
Physical and Chemical Properties Analysis
While the specific physical and chemical properties of 1-(3-(Tert-butylsulfonyl)pyrrolidin-1-yl)-2,2-diphenylethanone are not detailed in the provided papers, the properties of related compounds can be inferred. The presence of the tert-butylsulfonyl group is likely to increase the molecular weight and steric bulk, affecting the solubility and boiling point. The electron-withdrawing nature of the sulfonyl group could also impact the acidity of protons adjacent to the pyrrolidine nitrogen, potentially affecting the compound's pKa and stability. The reactivity of the compound with electrophiles and its potential to participate in cycloaddition reactions are also important chemical properties that can be deduced from the literature .
Scientific Research Applications
Reactions with Organolithium Reagents
- Research shows that tert-butyl sulfonyl groups in certain sulfones are replaced by butyl groups under the action of organolithium reagents, primarily through the AEn mechanism. This indicates potential applications in synthetic organic chemistry (Stoyanovich et al., 1978).
Synthesis of Heteroaryl Compounds
- A study demonstrates the synthesis of 3-hetarylpyrroles through Suzuki–Miyaura cross-coupling, suggesting its use in the development of new pyrrole-based compounds (Matyugina et al., 2020).
Catalytic Asymmetric Oxidation
- The compound plays a role in the catalytic asymmetric oxidation of heteroaromatic sulfides, producing sulfoxides with potential pharmaceutical applications (Jiang et al., 2009).
Electrolyte in Energy Storage
- In the field of energy storage, the compound has been utilized as an electrolyte in lithium/sulfur cells, showing significant improvement in thermal stability and ionic conductivity (Shin & Cairns, 2008).
Metal-Free Cycloaddition Reactions
- The compound is used in metal-free direct [2+2] cycloaddition reactions of alkynes, allowing the synthesis of substituted cyclobutenes under mild conditions (Alcaide et al., 2015).
Synthesis of Polyimides
- Research has explored the synthesis of soluble polyimides containing tert-butyl, ether linkages, and triphenylmethane units, indicating its utility in polymer chemistry (Qin et al., 2020).
properties
IUPAC Name |
1-(3-tert-butylsulfonylpyrrolidin-1-yl)-2,2-diphenylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27NO3S/c1-22(2,3)27(25,26)19-14-15-23(16-19)21(24)20(17-10-6-4-7-11-17)18-12-8-5-9-13-18/h4-13,19-20H,14-16H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGIGUOOPDNCVPA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)S(=O)(=O)C1CCN(C1)C(=O)C(C2=CC=CC=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-(Tert-butylsulfonyl)pyrrolidin-1-yl)-2,2-diphenylethanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

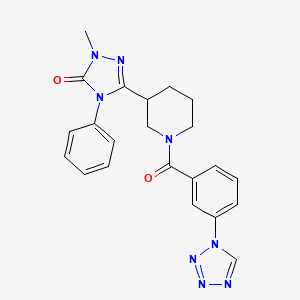
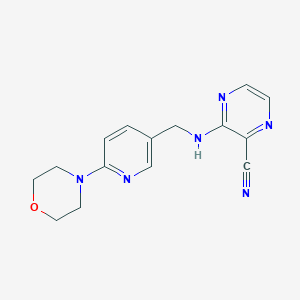
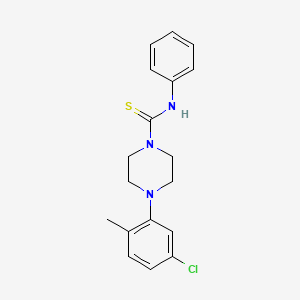
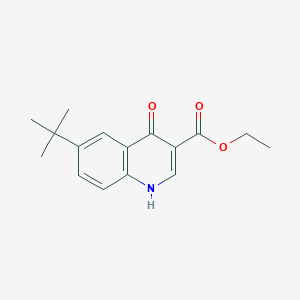
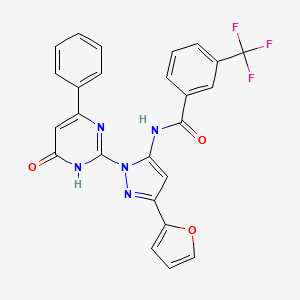
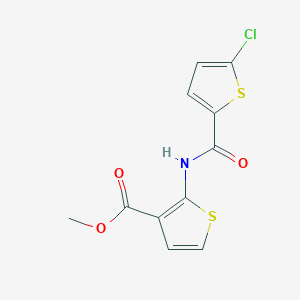
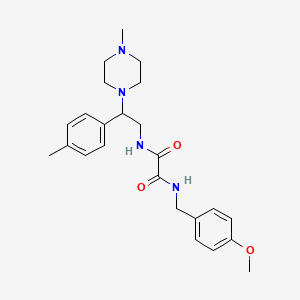
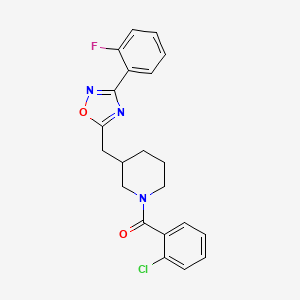
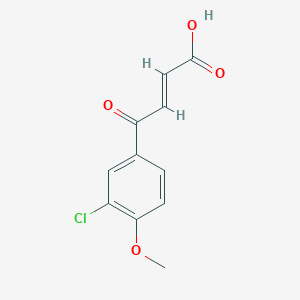

![[3-[(2-Methylpyridin-4-yl)oxymethyl]piperidin-1-yl]-(4-methylthiadiazol-5-yl)methanone](/img/structure/B3009229.png)
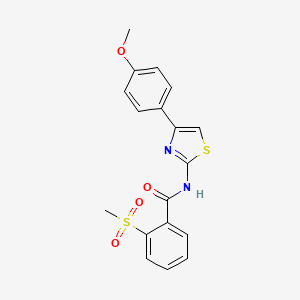
![N-(2-chlorobenzyl)-6-[1-{2-[(3-chlorophenyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl]hexanamide](/img/no-structure.png)
